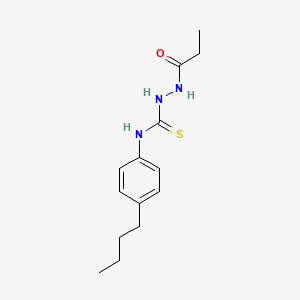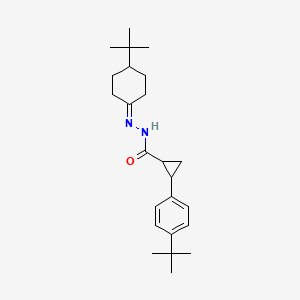![molecular formula C15H17N3O3 B4618521 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4618521.png)
1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid
説明
Pyrazole derivatives, such as “1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid”, are compounds of significant interest due to their diverse chemical and physical properties, which render them useful in various fields of chemistry and material science. The synthesis and analysis of such compounds involve complex chemical reactions aimed at elucidating their structure, reactivity, and inherent properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions, employing methodologies such as the 3+2 annulation method. For instance, the direct synthesis route for substituted pyrazoles has been described using a Knoevenagel approach followed by cyclocondensation reactions under specific conditions, yielding compounds with defined molecular structures (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is determined using various spectroscopic methods and X-ray diffraction studies, revealing detailed insights into their crystalline structure, including intermolecular interactions such as hydrogen bonds and π-π stacking interactions. These structures are further analyzed through theoretical calculations, including density functional theory (DFT), to validate experimental data (Naveen et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including selective cyclocondensation with dicarbonyl compounds, leading to the formation of novel compounds. These reactions are crucial for the functionalization and derivatization of the pyrazole core, enabling the synthesis of compounds with desired chemical properties (Lebedˈ et al., 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. X-ray diffraction data provide valuable insights into the crystal packing, molecular orientation, and intermolecular interactions, which in turn influence the physical properties of these compounds (Wang et al., 2017).
科学的研究の応用
Antiallergic and Antiinflammatory Applications
One area of application for pyrazole derivatives is in the development of antiallergic and antiinflammatory agents. For instance, studies have found that certain pyrazole derivatives exhibit significant antiallergic activity, outperforming established treatments like disodium cromoglycate in some cases. These compounds have shown remarkable efficacy in animal models, leading to clinical studies for their potential therapeutic use (A. Nohara et al., 1985). Similarly, pyrazole derivatives have been investigated for their antiinflammatory properties, with some showing promise in preclinical evaluations (E. Abignente et al., 1992).
Applications in Chemical Synthesis
Pyrazole derivatives serve as key intermediates in the synthesis of complex molecules. For example, they are used in the synthesis of anticoagulants like apixaban, showcasing their role in the development of life-saving medications (Qing Wang et al., 2017). Additionally, these compounds facilitate the synthesis of novel heterocyclic compounds, which have applications ranging from medicinal chemistry to materials science (P. S. Lebedˈ et al., 2012).
Electrochemiluminescence and Material Science
Pyrazole derivatives have also been explored for their electrochemiluminescence properties, which have implications for the development of new materials and sensing technologies. Transition metal complexes with pyrazolecarboxylic acid derivatives have shown intense electrochemiluminescence, indicating their potential in creating novel luminescent materials (C. Feng et al., 2016).
特性
IUPAC Name |
1-[2-oxo-2-(1-phenylpropylamino)ethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-12(11-6-4-3-5-7-11)16-14(19)10-18-9-8-13(17-18)15(20)21/h3-9,12H,2,10H2,1H3,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAMNFQSZHDQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)
![4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4618465.png)

![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4618477.png)
![[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4618484.png)
![N-[2-(4-morpholinyl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B4618487.png)
![7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4618490.png)
![N-(2-bromophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4618491.png)
![2-[(3-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B4618500.png)
![N-(sec-butyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4618504.png)

![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4618524.png)
![2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4618532.png)